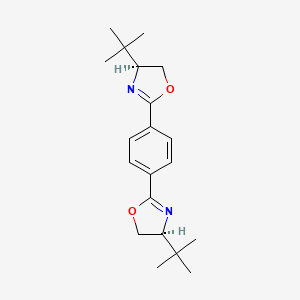
N'-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide is a heterocyclic compound that features an oxazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the oxazole ring imparts unique chemical properties that make it a valuable scaffold for the development of new chemical entities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide typically involves the reaction of 3-methyloxazole-2-carbaldehyde with acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of oxazole-based compounds.
科学的研究の応用
N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research into its pharmacological properties may lead to the discovery of new drugs, particularly in the areas of antimicrobial and anticancer therapies.
Industry: It can be utilized in the production of advanced materials with specific chemical and physical properties.
作用機序
The mechanism of action of N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzoxazole: Another heterocyclic compound with similar structural features but different chemical properties.
Benzothiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring, leading to distinct reactivity.
Oxazoline: A related compound with a saturated ring structure, differing in its chemical behavior and applications.
Uniqueness
N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide is unique due to its specific substitution pattern and the presence of the acetohydrazide moiety This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
N-[(E)-(3-methyl-1,3-oxazol-2-ylidene)amino]acetamide |
InChI |
InChI=1S/C6H9N3O2/c1-5(10)7-8-6-9(2)3-4-11-6/h3-4H,1-2H3,(H,7,10)/b8-6+ |
InChIキー |
SPINPVFJDYHJSF-SOFGYWHQSA-N |
異性体SMILES |
CC(=O)N/N=C/1\N(C=CO1)C |
正規SMILES |
CC(=O)NN=C1N(C=CO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
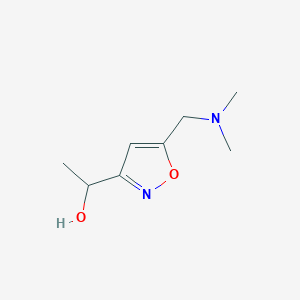
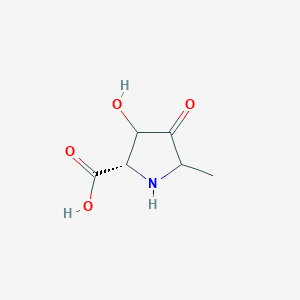
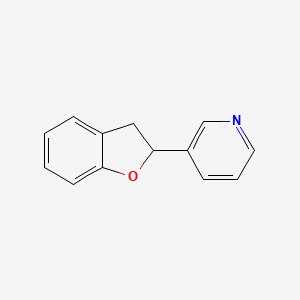
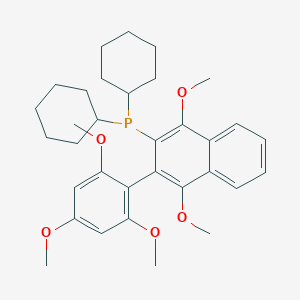
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)

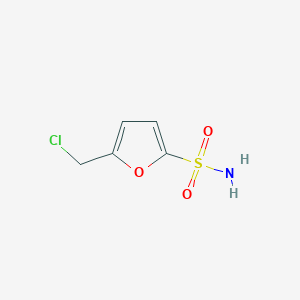

![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)


